N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide
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Overview
Description
N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of N-(3-substituted-2-hydroxypropyl)-p-nitrobenzamide derivatives.
Reduction: Formation of N-(3-chloro-2-hydroxypropyl)-p-aminobenzamide.
Oxidation: Formation of N-(3-chloro-2-oxopropyl)-p-nitrobenzamide.
Scientific Research Applications
N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-hydroxypropyl)-phthalimide
- N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride
- N-(3-Chloro-2-hydroxypropyl)-methacrylate
Uniqueness
N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
CAS No. |
53460-76-7 |
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Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-9(14)6-12-10(15)7-1-3-8(4-2-7)13(16)17/h1-4,9,14H,5-6H2,(H,12,15) |
InChI Key |
HGNMMEVZKKNYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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